molecular formula C14H13NO B12466851 3-[(E)-(benzylimino)methyl]phenol

3-[(E)-(benzylimino)methyl]phenol

Cat. No.: B12466851
M. Wt: 211.26 g/mol
InChI Key: DFEGWIDUPWZZFT-UHFFFAOYSA-N
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Description

3-[(E)-(benzylimino)methyl]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (–RC=N–) formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(benzylimino)methyl]phenol typically involves the condensation reaction between benzaldehyde and 3-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction environment and improve yield. The use of catalysts such as acidic or basic catalysts can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(benzylimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of the imine group can lead to the formation of secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Substituted phenol derivatives

Scientific Research Applications

3-[(E)-(benzylimino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(E)-(benzylimino)methyl]phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can then interact with biological molecules. The phenol group can undergo redox reactions, contributing to its antioxidant properties. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde Schiff bases: Similar compounds include other Schiff bases formed from benzaldehyde and different amines.

    Phenol derivatives: Compounds such as cresols and other substituted phenols share similar chemical properties.

Uniqueness

3-[(E)-(benzylimino)methyl]phenol is unique due to the presence of both the imine and phenol functional groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-(benzyliminomethyl)phenol

InChI

InChI=1S/C14H13NO/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,11,16H,10H2

InChI Key

DFEGWIDUPWZZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC(=CC=C2)O

Origin of Product

United States

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